1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol
Overview
Description
1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethan-1-ol group at the 3-position
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of several bioactive molecules . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes
Biochemical Pathways
Given the broad range of activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its pharmacological efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound likely depend on its targets and the pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: 1-(1-Methyl-1H-pyrazol-3-yl)ethanone.
Reduction: 1-(1-Methyl-1H-pyrazol-3-yl)ethanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1-Methyl-1H-pyrazol-3-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, making it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHSRBTZXDIHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565911 | |
Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60031-47-2 | |
Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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